(3R,4R)-rel-4-(3-Furanyl)-3-hydroxy-1-piperidinecarboxylic acid tert-butyl ester
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Overview
Description
(3R,4R)-rel-4-(3-Furanyl)-3-hydroxy-1-piperidinecarboxylic acid tert-butyl ester is a complex organic compound with a unique structure that includes a furan ring, a piperidine ring, and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-rel-4-(3-Furanyl)-3-hydroxy-1-piperidinecarboxylic acid tert-butyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving an appropriate precursor.
Introduction of the Furan Ring: The furan ring is introduced through a coupling reaction with a furan-containing reagent.
Hydroxylation: The hydroxyl group is introduced through a selective hydroxylation reaction.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of catalysts, optimized reaction conditions, and continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-rel-4-(3-Furanyl)-3-hydroxy-1-piperidinecarboxylic acid tert-butyl ester can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions may involve reagents such as halogens (e.g., bromine) or nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the ester group may yield an alcohol.
Scientific Research Applications
(3R,4R)-rel-4-(3-Furanyl)-3-hydroxy-1-piperidinecarboxylic acid tert-butyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3R,4R)-rel-4-(3-Furanyl)-3-hydroxy-1-piperidinecarboxylic acid tert-butyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(furan-2-yl)propionate: A similar compound with a furan ring and an ester group.
4-(2-Furyl)-3-hydroxy-1-piperidinecarboxylic acid: A compound with a similar structure but lacking the tert-butyl ester group.
Uniqueness
(3R,4R)-rel-4-(3-Furanyl)-3-hydroxy-1-piperidinecarboxylic acid tert-butyl ester is unique due to its specific stereochemistry and the presence of both a furan ring and a tert-butyl ester group. This combination of features makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C14H21NO4 |
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Molecular Weight |
267.32 g/mol |
IUPAC Name |
tert-butyl (3R,4R)-4-(furan-3-yl)-3-hydroxypiperidine-1-carboxylate |
InChI |
InChI=1S/C14H21NO4/c1-14(2,3)19-13(17)15-6-4-11(12(16)8-15)10-5-7-18-9-10/h5,7,9,11-12,16H,4,6,8H2,1-3H3/t11-,12+/m1/s1 |
InChI Key |
NILOZKOTYUTAGM-NEPJUHHUSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]([C@H](C1)O)C2=COC=C2 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)O)C2=COC=C2 |
Origin of Product |
United States |
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